molecular formula C16H16FN5 B6475001 6-fluoro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2640897-87-4

6-fluoro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline

Cat. No.: B6475001
CAS No.: 2640897-87-4
M. Wt: 297.33 g/mol
InChI Key: DUPUJYJEHRCQLP-UHFFFAOYSA-N
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Description

“6-fluoro-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest due to their wide range of applications. Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with an imidazole ring being a key component. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse, depending on the specific compound and its biological target. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The future directions in the field of imidazole-containing compounds are promising. There is a great importance of heterocyclic ring-containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Properties

IUPAC Name

6-fluoro-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5/c1-11-18-4-5-21(11)7-12-8-22(9-12)16-14-6-13(17)2-3-15(14)19-10-20-16/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPUJYJEHRCQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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